5,6-Dimethoxypyridin-2-ol
Overview
Description
5,6-Dimethoxypyridin-2-ol: is a heterocyclic organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol It is characterized by the presence of two methoxy groups attached to the pyridine ring at positions 5 and 6, and a hydroxyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypyridin-2-ol typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2-hydroxypyridine with methanol in the presence of a catalyst such as sulfuric acid to introduce the methoxy groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxypyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming methoxypyridine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products:
Oxidation: Formation of 5,6-dimethoxypyridine-2-one.
Reduction: Formation of 5,6-dimethoxypyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5,6-Dimethoxypyridin-2-ol is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxypyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, thereby modulating biological pathways. The exact molecular targets and pathways can vary based on the specific derivative or application .
Comparison with Similar Compounds
- 2,6-Dimethoxypyridine
- 2,5,6-Trimethoxypyridin-3-ol
- 2-(2-Hydroxyethoxy)pyridin-3-ol
- 2-(3,4-Dimethoxyphenoxy)methyl)oxirane
Comparison: 5,6-Dimethoxypyridin-2-ol is unique due to the specific positioning of its methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5,6-dimethoxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNOHOBCYBMASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC(=O)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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